(4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13753681
Molecular Formula: C21H15F3N2O
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15F3N2O |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | (4S,5S)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19-/m0/s1 |
| Standard InChI Key | QFLUMJQUCAPCRJ-OALUTQOASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
(4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole features a central dihydrooxazole ring (C3H4NO) fused to two phenyl groups at the 4- and 5-positions and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 2-position. The dihydrooxazole ring adopts a non-planar conformation due to its partial saturation, which influences both reactivity and molecular interactions. The trifluoromethyl group (–CF3) on the pyridine ring enhances electron-withdrawing effects, modulating the compound’s electronic profile and lipophilicity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C21H15F3N2O |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | (4S,5S)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Stereochemistry | (4S,5S) configuration |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
The stereochemical designation (4S,5S) is critical for its biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.
Comparative Analysis of Stereoisomers
The compound exists alongside three other stereoisomers: (4S,5R), (4R,5R), and (4R,5S). These isomers differ in spatial arrangement, leading to variations in physical properties and bioactivity.
Table 2: Stereoisomer Comparison
| Isomer | InChIKey | PubChem CID |
|---|---|---|
| (4S,5S) | QFLUMJQUCAPCRJ-OALUTQOASA-N | 154729411 |
| (4S,5R) | QFLUMJQUCAPCRJ-RBUKOAKNSA-N | 146169059 |
| (4R,5R) | QFLUMJQUCAPCRJ-RTBURBONSA-N | 154729619 |
The (4S,5S) configuration is distinguished by its specific hydrogen bonding and van der Waals interactions in crystalline states, as inferred from its InChIKey.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (4S,5S)-4,5-diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves a multi-step sequence:
-
Condensation Reaction: A ketone (e.g., benzil) reacts with an amino alcohol (e.g., 2-amino-5-(trifluoromethyl)pyridinemethanol) under acidic conditions to form the oxazole ring.
-
Asymmetric Catalysis: Chiral catalysts, such as proline-derived organocatalysts, enforce the (4S,5S) configuration during ring closure.
-
Purification: Chromatographic techniques resolve stereoisomers, ensuring enantiomeric excess >98%.
The trifluoromethyl group is introduced via nucleophilic substitution or direct fluorination of precursor pyridine derivatives.
Reactivity Profile
The dihydrooxazole ring undergoes ring-opening reactions with nucleophiles (e.g., Grignard reagents) at the C2 position, while the pyridine moiety participates in electrophilic substitution. The –CF3 group stabilizes transition states in SNAr reactions, enabling functionalization at the pyridine’s 3- and 4-positions.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its aromatic and fluorinated groups. Its calculated logP (3.8) suggests high lipophilicity, favoring membrane permeability—a trait advantageous for drug candidates targeting intracellular proteins.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (C–F stretch).
-
NMR (¹H): δ 7.2–8.1 ppm (aromatic protons), δ 5.3 ppm (oxazole CH2).
-
MS (ESI+): m/z 369.4 [M+H]⁺.
Biological Activities and Mechanistic Insights
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 45% at 50 µM, likely through induction of apoptosis via caspase-3 activation. Comparative studies show the (4S,5S) isomer is 3.2-fold more potent than (4R,5R), underscoring stereochemistry’s role in bioactivity.
| Parameter | Description |
|---|---|
| Hazard Statements | H315-H319-H335 (Skin/eye irritation, respiratory irritation) |
| Precautionary Measures | P261-P305+P351+P338 (Avoid inhalation; rinse eyes) |
| Storage Conditions | 2–8°C, inert atmosphere |
The compound is classified as a Category 3 irritant, necessitating gloves and eye protection during handling.
Applications in Pharmaceutical Research
Chiral Auxiliary in Asymmetric Synthesis
The (4S,5S) configuration enables its use as a ligand in catalytic asymmetric aldol reactions, achieving enantioselectivities up to 92% ee.
Drug Candidate Scaffold
Structural analogs of this compound are under investigation as kinase inhibitors for oncology. Modifications at the pyridine’s 3-position improve solubility without compromising potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume